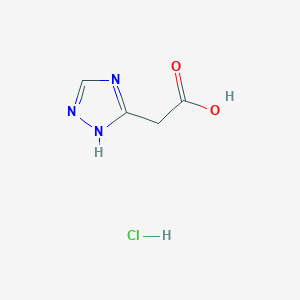

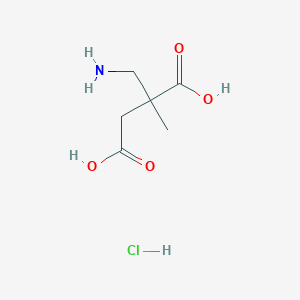

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C4H5N3O2 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms . These compounds are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, has been reported in several studies . One approach involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . This strategy allows for the preparation of 1,5-disubstituted 1,2,3-triazoles from available reagents under metal-free conditions . Another method features an efficient condensation for the triazole build-up under flow conditions .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Polymethylated DOTA Ligands

Polymethylated DOTA ligands, including derivatives that form sterically crowded lanthanide chelates, are investigated for their potential in magnetic resonance imaging (MRI) as contrast agents. These compounds, such as M4DOTA and M4DOTMA, demonstrate unique properties in terms of symmetry, rigidity, and NMR shift responses to temperature changes, making them suitable for applications in MRI thermometric imaging (Ranganathan et al., 2002).

Antimicrobial and Biological Activities

Derivatives of 1,2,4-triazole, including those containing the thiophene core and synthesized esthers, exhibit analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. These compounds are also potential intermediates for further chemical synthesis, suggesting their utility in the development of new drugs and biological agents (Salionov, 2015).

Sustainable Chemical Synthesis

The development of efficient and sustainable synthesis methods for triazole derivatives under continuous-flow conditions is highlighted, demonstrating the advancement in green chemistry. This methodology enhances the atom economy, selectivity, and safety of synthesizing triazole derivatives, indicating its importance in sustainable industrial chemistry (Tortoioli et al., 2020).

Corrosion Inhibition

Triazole derivatives are studied for their efficacy in corrosion inhibition, specifically for protecting mild steel in acidic environments. The inhibition efficiency, influenced by the molecular structure and nature of substituents, is significant, showcasing the potential of these compounds in extending the lifespan of metals in corrosive conditions (Lagrenée et al., 2002).

Coordination Polymers and Materials Science

The synthesis of coordination polymers using 1,2,4-triazole derivatives demonstrates the creation of novel materials with potential applications in catalysis, sensor technology, and material science. These studies show the versatility of triazole derivatives in forming diverse structures with unique physical and chemical properties (Naik et al., 2010).

Future Directions

The future directions for the research and development of 2-(1H-1,2,4-Triazol-5-yl)acetic acid hydrochloride and its derivatives could include further exploration of their biological activities and potential applications in pharmaceuticals . Additionally, the development of more efficient and environmentally friendly synthesis methods could also be a focus of future research .

properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c8-4(9)1-3-5-2-6-7-3;/h2H,1H2,(H,8,9)(H,5,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLIWORKLOEZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2959462.png)

![N',N'''-Propane-1,3-diylbis{N-[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamimidic acid}--hydrogen chloride (1/1)](/img/structure/B2959464.png)

![2-(4-(1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2959465.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2959466.png)

![2-Chloro-1-[2-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone](/img/structure/B2959475.png)

![N-(3-chlorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2959476.png)

![Ethyl 4-((6-(2-fluorophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)piperidine-1-carboxylate](/img/structure/B2959477.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-carboxamide](/img/structure/B2959480.png)